molecular formula C10H15NS B3193710 N-[3-(Methylsulfanyl)propyl]aniline CAS No. 74148-98-4

N-[3-(Methylsulfanyl)propyl]aniline

Cat. No.: B3193710
CAS No.: 74148-98-4
M. Wt: 181.3 g/mol
InChI Key: NWGTXNYNUSBKME-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]aniline is an organosulfur compound featuring a propyl chain with a methylsulfanyl (-SMe) group at the 3-position and an aniline moiety. These analogs are critical in materials science, catalysis, and pharmaceuticals, highlighting the importance of substituent-driven functionalization .

Properties

CAS No.

74148-98-4

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)aniline

InChI

InChI=1S/C10H15NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

NWGTXNYNUSBKME-UHFFFAOYSA-N

SMILES

CSCCCNC1=CC=CC=C1

Canonical SMILES

CSCCCNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares N-[3-(Methylsulfanyl)propyl]aniline with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Applications/Properties Reference
N-[3-(Trimethoxysilyl)propyl]aniline -Si(OCH₃)₃ C₁₂H₂₁NO₃Si 255.39 g/mol Silane coupling agent; enhances polymer-fiber adhesion in composites . Market growth driven by construction/automotive sectors .
N-[3-(Triethoxysilyl)propyl]aniline -Si(OCH₂CH₃)₃ C₁₅H₂₇NO₃Si 297.47 g/mol Similar to trimethoxysilyl analog but with slower hydrolysis due to bulkier ethoxy groups. Used in coatings and adhesives .
N-(2-(o-Tolyl)propyl)aniline -CH₂CH(C₆H₄CH₃) C₁₆H₁₉N 225.33 g/mol Synthesized via titanium-catalyzed hydroaminomethylation; low yield (7%) due to steric hindrance . Potential use in organic synthesis.
N-(3-(m-Tolyl)propyl)aniline -CH₂CH₂CH₂(C₆H₄CH₃) C₁₆H₁₉N 225.33 g/mol Higher synthesis yield (66%) compared to o-tolyl analog; linear/branched isomers isolated .
4-Methanesulfonyl-N-(3-phenylpropyl)aniline -SO₂CH₃ and -CH₂CH₂CH₂C₆H₅ C₁₆H₁₉NO₂S 289.39 g/mol Pharmaceutical intermediate; synthesized via copper-catalyzed coupling (84% yield) .

Key Research Findings

  • Silane-Based Analogs :

    • N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) improves interfacial adhesion in hemp/polypropylene composites, increasing tensile strength by 30% compared to untreated fibers .
    • The triethoxysilyl variant exhibits higher thermal stability but slower hydrolysis, making it suitable for long-term adhesive applications .
  • Aryl-Substituted Analogs: Tolyl-substituted derivatives (e.g., N-(2-(o-Tolyl)propyl)aniline) show steric effects during synthesis, leading to lower yields (7%) compared to linear isomers (26–66%) . Methanesulfonyl and phenoxyethoxy derivatives (e.g., 4-Methanesulfonyl-N-(3-phenylpropyl)aniline) are prioritized in drug discovery for their bioavailability and ease of functionalization .
  • Market Trends :

    • The global market for N-[3-(Trimethoxysilyl)propyl]aniline is projected to grow at 6.2% CAGR (2025–2031), driven by demand in construction for durable materials .

Substituent-Driven Performance Differences

  • Silyl vs.
  • Aryl vs. Alkoxy Chains :
    • Aryl substituents (e.g., tolyl) increase steric bulk, affecting reaction kinetics, while alkoxy groups (e.g., methoxyethoxy) improve solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(Methylsulfanyl)propyl]aniline, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(methylsulfanyl)propyl chloride with aniline in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous THF or DMF can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity to >95%. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the aniline aromatic protons (δ 6.8–7.2 ppm), methylsulfanyl group (δ 2.1–2.3 ppm, singlet), and propyl chain protons (δ 1.6–3.0 ppm). ¹³C NMR confirms the sulfur-linked methyl group (δ 15–18 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Retention times typically range 8–10 minutes under optimized conditions .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The methylsulfanyl (–SCH₃) group acts as a weak electron-donating substituent, altering the electron density of the aniline ring. This enhances nucleophilic aromatic substitution (NAS) reactivity at the para position. DFT calculations (B3LYP/6-31G*) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) demonstrates regioselectivity. Contrast with analogs lacking the –SCH₃ group (e.g., N-[3-(morpholinyl)propyl]aniline) highlights its unique reactivity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. If twinning or disorder is observed (common in flexible propyl chains), employ:

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.
  • Alternative space groups : Test P2₁/c vs. P1 symmetry to resolve ambiguity.
  • Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). The methylsulfanyl group may form hydrophobic interactions or weak hydrogen bonds.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values for validation .

Q. What challenges arise when incorporating this compound into epoxy composites, and how are they addressed?

  • Methodological Answer : The compound’s silane-modified analogs (e.g., N-[3-(Trimethoxysilyl)propyl]aniline) enhance adhesion in epoxy-BN composites. Challenges include:

  • Phase separation : Mitigated by functionalizing boron nitride (BN) with the compound via sonication in ethanol.
  • Interfacial phonon scattering : Add silica nanoparticles as “bridges” between BN and the polymer matrix, improving thermal conductivity by 30–40% .

Key Considerations for Researchers

  • Synthetic Reproducibility : Anhydrous conditions are critical to avoid hydrolysis of the methylsulfanyl group. Use molecular sieves or inert gas purging .
  • Data Validation : Cross-validate crystallographic results with spectroscopic data to resolve ambiguities in molecular conformation .

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